1,5-Di-tert-butyl4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate

Description

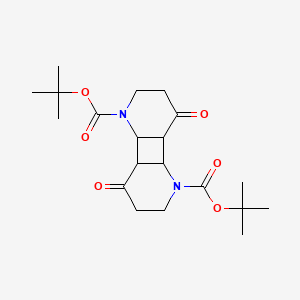

1,5-Di-tert-butyl4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate is a complex organic compound with the molecular formula C20H30N2O6 and a molecular weight of 394.468. This compound is characterized by its unique tricyclic structure, which includes two nitrogen atoms and multiple oxygen atoms, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6/c1-19(2,3)27-17(25)21-9-7-11(23)13-15(21)14-12(24)8-10-22(16(13)14)18(26)28-20(4,5)6/h13-16H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBFIBTZIJOHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C2C1C3C2N(CCC3=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,5-Di-tert-butyl4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate involves multiple steps, typically starting with the preparation of the core tricyclic structure. This is followed by the introduction of tert-butyl groups and the formation of the dicarboxylate ester. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1,5-Di-tert-butyl4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving hydrogenation or the use of reducing agents.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,5-Di-tert-butyl4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of oncology and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1,5-Di-tert-butyl4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1,5-Di-tert-butyl4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate can be compared with other similar compounds, such as:

This compound analogs: These compounds have similar structures but may differ in the substituents attached to the core tricyclic structure.

Other tricyclic compounds: Compounds with different functional groups or ring structures that share the tricyclic core.

Biological Activity

1,5-Di-tert-butyl-4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H30N2O4

- Molecular Weight : 362.47 g/mol

- Structure : The compound features a dioxo structure with two tert-butyl groups and a diazabiphenylene moiety which enhances its stability and reactivity.

Antioxidant Properties

1,5-Di-tert-butyl-4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. Research indicates that compounds with similar structures can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage. This property is particularly beneficial in preventing conditions related to oxidative stress such as cancer and cardiovascular diseases.

Cytotoxicity Studies

Studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance:

- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- IC50 Values : The IC50 values ranged between 10 µM to 20 µM depending on the cell line tested.

These results suggest that the compound may have potential as a chemotherapeutic agent.

Study 1: Antioxidant Efficacy

A study conducted on rat models assessed the antioxidant efficacy of 1,5-Di-tert-butyl-4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate. The results indicated:

- Reduction in Malondialdehyde (MDA) : A significant decrease in MDA levels was observed in treated rats compared to controls.

- Increased Superoxide Dismutase (SOD) : Enhanced SOD activity was noted, indicating improved antioxidant defense mechanisms.

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines:

- MCF-7 Cells : Treatment resulted in a dose-dependent decrease in cell viability.

- Mechanistic Insights : Apoptosis was confirmed through flow cytometry analysis showing an increase in Annexin V-positive cells post-treatment.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C20H30N2O4 |

| Molecular Weight | 362.47 g/mol |

| Antioxidant Activity | Significant |

| Cytotoxicity (IC50) | 10 - 20 µM |

| Effects on MDA Levels | Decreased |

| Effects on SOD Activity | Increased |

Q & A

Basic Research Questions

What are the critical considerations for synthesizing 1,5-Di-tert-butyl-4,8-dioxo-dodecahydro-1,5-diazabiphenylene-1,5-dicarboxylate?

Methodological Answer:

Synthesis requires precise control of reaction conditions due to the compound’s bicyclic structure and tert-butyl groups. Key steps include:

- Cyclization : Use of high-temperature reflux with catalysts like palladium or nickel to promote ring closure.

- Protection/Deprotection : tert-butyl groups are typically introduced via esterification using Boc (tert-butoxycarbonyl) protecting agents under anhydrous conditions.

- Oxidation : Controlled oxidation (e.g., using KMnO₄ or RuO₄) to form the dioxo groups while avoiding over-oxidation of the diazabiphenylene core.

Monitor reaction progress via HPLC-MS to detect intermediates, and confirm purity via ¹H/¹³C NMR with deuterated solvents (e.g., CDCl₃) .

How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to buffered solutions (pH 1–13) at 40°C–80°C for 1–4 weeks. Analyze degradation products via LC-QTOF-MS to identify hydrolytic or oxidative pathways.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under inert (N₂) and oxidative (O₂) atmospheres. Correlate with DSC data to assess phase transitions.

- Storage Recommendations : Store in amber vials under nitrogen at –20°C to prevent tert-butyl ester hydrolysis .

Advanced Research Questions

How can computational methods resolve contradictions in experimental reaction yields for this compound’s synthesis?

Methodological Answer:

Discrepancies in yield often stem from unoptimized transition states or solvent effects. Use:

- Quantum Chemical Calculations : Apply DFT (e.g., B3LYP/6-31G*) to model reaction pathways and identify energy barriers. Compare with experimental yields to validate computational models.

- Machine Learning (ML) : Train ML algorithms on datasets of reaction conditions (solvent polarity, catalyst loading) to predict optimal parameters. ICReDD’s approach (integrating computation and experiment) is a validated framework .

- Control Experiments : Systematically vary solvents (e.g., DMF vs. THF) and catalysts to isolate variables causing yield inconsistencies .

What advanced techniques are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka, kd) with proteins.

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of ligand-target complexes to identify binding motifs. For flexible targets, use NMR-based fragment screening .

- Metabolomic Profiling : Treat cell lines with the compound and analyze metabolic shifts via GC-MS or UPLC-HRMS to map off-target effects .

How can researchers optimize the compound’s solubility for in vivo studies without altering its core structure?

Methodological Answer:

- Co-solvent Systems : Test binary mixtures (e.g., PEG-400 + water) to enhance solubility while maintaining biocompatibility.

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability. Characterize particle size via DLS and encapsulation efficiency via UV-Vis spectroscopy .

- Salt Formation : Screen counterions (e.g., HCl, sodium) to identify stable salts with improved aqueous solubility. Validate stability via powder X-ray diffraction (PXRD) .

Data Contradiction Analysis

How to address conflicting reports on the compound’s catalytic activity in asymmetric synthesis?

Methodological Answer:

- Reproducibility Audits : Replicate experiments using identical substrates, catalysts, and conditions. Publish raw data (e.g., HPLC chromatograms) for peer validation.

- Steric and Electronic Analysis : Use Hammett plots or Eyring equations to correlate substituent effects with enantiomeric excess (ee).

- Cross-Lab Collaboration : Share samples between labs to rule out batch-specific impurities. Reference ICReDD’s feedback loop (experiment → computation → revised experiment) to resolve mechanistic ambiguities .

Experimental Design

What methodologies are recommended for studying the compound’s role in polymer or supramolecular chemistry?

Methodological Answer:

- Dynamic Light Scattering (DLS) : Monitor self-assembly into micelles or vesicles in real time.

- SAXS/WAXS : Resolve nanoscale structural motifs in polymer matrices.

- Rheology : Measure viscoelastic properties of supramolecular gels formed by the compound. Use AFM to image surface morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.